molecular formula C20H24ClN5O3 B2563210 9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-86-6

9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2563210
CAS No.: 876900-86-6
M. Wt: 417.89
InChI Key: WZZVMAIENFBOOR-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Binding Interactions

This compound belongs to a class of molecules that are characterized by their complex heterocyclic structures, which have been the subject of extensive research due to their interesting chemical properties and potential therapeutic applications. Studies on similar compounds have focused on understanding their crystalline structures and the way they interact with other molecules, which is fundamental for drug design and development. For instance, research on racemic 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione has revealed insights into how these molecules crystallize and the significance of their hydrogen bonding patterns (Low et al., 2004). These findings are critical for understanding the bioavailability and reactivity of similar compounds.

Reactivity and Chemical Transformations

The reactivity of compounds with complex heterocyclic structures like 9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been explored through various chemical reactions, providing pathways for synthesizing new derivatives with potential biological activity. For example, studies on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives have expanded the repertoire of synthetic methods available for constructing novel pyrimidine derivatives, which are important in medicinal chemistry (Kinoshita et al., 1989). Such transformations are essential for the development of new therapeutic agents.

Antimicrobial and Anticancer Applications

The exploration of heterocyclic compounds for antimicrobial and anticancer applications has been a significant area of interest. Research into the synthesis of novel antibacterial agents like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones demonstrates the potential of these compounds to serve as the basis for developing new treatments for bacterial infections (Sheikh et al., 2009). Additionally, the synthesis and pharmacological evaluation of new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives have shown promising results in vitro for their affinity for various receptors, indicating potential for the development of new drugs targeting neurological disorders and cancer (Jurczyk et al., 2004).

Properties

IUPAC Name

9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-4-29-9-8-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-7-5-6-14(21)10-15/h5-7,10,13H,4,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZVMAIENFBOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.